molecular formula C20H18FNO3 B11385060 2-fluoro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

2-fluoro-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide

Cat. No.: B11385060
M. Wt: 339.4 g/mol
InChI Key: RQDKBNNYJVAKLU-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide is a synthetic organic compound that features a benzamide core substituted with fluoro, furan, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of 2-Fluoro-N-[(furan-2-yl)methyl]-N-[(4-methoxyphenyl)methyl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-fluoro-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide

InChI

InChI=1S/C20H18FNO3/c1-24-16-10-8-15(9-11-16)13-22(14-17-5-4-12-25-17)20(23)18-6-2-3-7-19(18)21/h2-12H,13-14H2,1H3

InChI Key

RQDKBNNYJVAKLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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